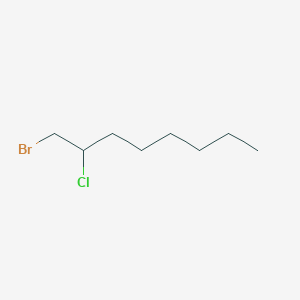

1-Bromo-2-chlorooctane

Description

1-Bromo-2-chlorooctane (C₈H₁₆BrCl) is a halogenated alkane featuring bromine and chlorine substituents on the first and second carbon atoms of an octane chain, respectively. Halogenated alkanes like 1-bromo-2-chlorooctane are critical intermediates in organic synthesis, particularly in nucleophilic substitution and elimination reactions, where the positioning of halogens influences reactivity and selectivity .

Properties

CAS No. |

51483-35-3 |

|---|---|

Molecular Formula |

C8H16BrCl |

Molecular Weight |

227.57 g/mol |

IUPAC Name |

1-bromo-2-chlorooctane |

InChI |

InChI=1S/C8H16BrCl/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 |

InChI Key |

IETACYJHUIBVTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chlorooctane can be synthesized through the halogenation of octane. One common method involves the radical halogenation process, where octane reacts with bromine and chlorine under UV light or heat to form the desired product. The reaction conditions typically include:

Temperature: Elevated temperatures to facilitate the reaction.

Catalyst: UV light or a radical initiator like peroxides.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-2-chlorooctane may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Reactants: Octane, bromine, and chlorine.

Conditions: Controlled temperature and pressure to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chlorooctane undergoes several types of chemical reactions, including:

Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.

Elimination Reactions (E1 and E2): Under basic conditions, 1-Bromo-2-chlorooctane can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, alkoxides, amines.

Bases: Potassium hydroxide, sodium ethoxide.

Solvents: Polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).

Major Products:

Substitution Products: Alcohols, ethers, amines.

Elimination Products: Alkenes such as 1-octene or 2-octene.

Scientific Research Applications

1-Bromo-2-chlorooctane has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving the modification of biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chlorooctane in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine or chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, a base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a double bond and the release of the halogen as a leaving group.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-bromo-2-chlorooctane with structurally related halogenated alkanes:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|---|

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 107 | 1.723 | Slightly in water |

| 2-Bromo-1-chlorooctane | C₈H₁₆BrCl | 227.57 | N/A | N/A | Likely low |

| 1-Bromo-8-chlorooctane | C₈H₁₆BrCl | 227.57 | N/A | N/A | Likely low |

| 1-Bromo-2-chlorobutane | C₄H₈BrCl | 163.43 | N/A | 1.438 | Insoluble in water |

| 2-Bromo-1-chloropropane | C₃H₆BrCl | 157.44 | N/A | N/A | Poorly investigated |

Key Observations :

- Chain Length Effects : Increasing carbon chain length correlates with higher molecular weight and reduced water solubility. For example, 1-bromo-2-chloroethane (C₂) is slightly water-soluble, while longer-chain analogs like 1-bromo-2-chlorobutane (C₄) and octane derivatives are insoluble .

- Halogen Positioning : Isomers such as 2-bromo-1-chlorooctane (Br on C2, Cl on C1) and 1-bromo-2-chlorooctane (Br on C1, Cl on C2) may exhibit divergent physical properties due to steric and electronic effects, though specific data is unavailable .

Chemical Reactivity

- 1-Bromo-2-chloroethane : Proximity of Br and Cl enables elimination reactions (e.g., dehydrohalogenation) to form alkenes. It also undergoes nucleophilic substitution, where Br⁻ is a better leaving group than Cl⁻ .

- Longer-Chain Analogs : In 1-bromo-2-chlorooctane, the extended alkyl chain may stabilize carbocation intermediates in SN1 reactions, enhancing substitution rates compared to shorter-chain derivatives. Steric hindrance in octane derivatives could favor SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.